Octadecyltrimethoxysilane

Catalog No.
S577256
CAS No.
3069-42-9
M.F
C21H46O3Si
M. Wt
374.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecyltrimethoxysilane

CAS Number

3069-42-9

Product Name

Octadecyltrimethoxysilane

IUPAC Name

trimethoxy(octadecyl)silane

Molecular Formula

C21H46O3Si

Molecular Weight

374.7 g/mol

InChI

InChI=1S/C21H46O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22-2,23-3)24-4/h5-21H2,1-4H3

InChI Key

SLYCYWCVSGPDFR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](OC)(OC)OC

Synonyms

n-octadecyltrimethoxysilane, OTMS-silane

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](OC)(OC)OC

The exact mass of the compound Trimethoxy(octadecyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octadecyltrimethoxysilane (CAS 3069-42-9) is a long-chain (C18) alkylsilane featuring three hydrolyzable methoxy groups. In industrial and advanced research procurement, it is primarily sourced as a precursor for generating highly ordered, hydrophobic self-assembled monolayers (SAMs) and modifying dielectric surfaces in organic electronics . Unlike its highly reactive chlorosilane counterparts, OTMS offers a stable shelf life and undergoes controlled hydrolysis, yielding benign methanol rather than corrosive acids [1]. This makes it a strategic choice for scalable surface functionalization where uniform monolayer growth, process safety, and substrate compatibility are critical procurement factors.

Substituting OTMS with its trichloro analog, octadecyltrichlorosilane (OTS), introduces severe processability challenges; OTS hydrolyzes rapidly to produce corrosive hydrochloric acid (HCl), which can etch sensitive substrates and trigger uncontrolled bulk polymerization, leading to rough, aggregated films rather than smooth monolayers[1]. Conversely, replacing OTMS with shorter-chain alkoxysilanes, such as octyltrimethoxysilane (C8), fails to achieve the critical van der Waals inter-chain interactions required for dense crystalline packing[2]. This results in significantly lower water contact angles and inferior moisture barrier performance, rendering generic or short-chain substitutes inadequate for high-performance dielectric or superhydrophobic applications where maximum surface energy reduction is mandatory.

Controlled Hydrolysis and Substrate Compatibility vs. OTS

While octadecyltrichlorosilane (OTS) reacts violently with ambient moisture to release corrosive HCl gas, OTMS undergoes a slower, controlled hydrolysis that yields benign methanol [1]. This fundamental difference in leaving group chemistry prevents the acid-etching of sensitive metal oxide substrates and suppresses rapid bulk polymerization in solution. Consequently, OTMS allows for extended immersion times and the formation of ultra-smooth monolayers without the particulate contamination commonly observed in OTS-driven processes.

Evidence DimensionHydrolysis Byproduct and Reactivity
Target Compound DataOTMS: Produces benign methanol; enables slower, controlled condensation without etching.
Comparator Or BaselineOTS: Produces corrosive HCl; rapid, uncontrolled bulk polymerization.
Quantified DifferenceComplete elimination of HCl generation, expanding the process window for sensitive substrates.
ConditionsStandard solution-phase SAM deposition at room temperature.

Eliminating HCl generation protects delicate substrates and widens the manufacturing process window, directly improving batch-to-batch reproducibility.

Chain-Length Dependent Superhydrophobicity vs. Octyltrimethoxysilane

The 18-carbon alkyl chain of OTMS provides substantial van der Waals forces, driving the formation of a densely packed, crystalline monolayer. When applied to textured substrates like polyurethane-bound diatomaceous earth, OTMS achieves superhydrophobic water contact angles exceeding 150° [1]. In contrast, shorter-chain analogs like octyltrimethoxysilane (C8) lack the chain length necessary for dense crystalline packing, typically resulting in standard hydrophobic surfaces with contact angles below 100° under identical loading conditions.

Evidence DimensionWater Contact Angle (WCA)
Target Compound DataOTMS (C18): WCA ≥150° on optimized textured substrates.
Comparator Or BaselineOctyltrimethoxysilane (C8): WCA <100° due to lower packing density.
Quantified Difference>50° increase in water contact angle on rough substrates.
ConditionsFunctionalized diatomaceous earth polyurethane coatings.

Procuring the C18 silane is mandatory for applications requiring true superhydrophobicity or maximum moisture barrier properties.

Dielectric Surface Modification for OFETs vs. Bare SiO2

Modifying the SiO2 gate dielectric with an OTMS self-assembled monolayer drastically improves the performance of organic field-effect transistors (OFETs). The highly ordered, smooth crystalline phase of the OTMS SAM minimizes interfacial charge traps and promotes the favorable two-dimensional layered growth of organic semiconductors like pentacene. Devices fabricated on OTMS-treated dielectrics exhibit hole mobilities as high as 3.0 cm²/Vs, a massive improvement over bare SiO2 or disordered short-chain silane treatments, which suffer from higher hysteresis and lower mobilities.

Evidence DimensionPentacene OFET Hole Mobility
Target Compound DataOTMS-treated SiO2 dielectric: Up to 3.0 cm²/Vs.
Comparator Or BaselineBare SiO2 dielectric: Significantly lower mobility and high hysteresis.
Quantified DifferenceOrder-of-magnitude mobility enhancement and reduced threshold voltage hysteresis.
ConditionsPentacene vapor-deposited onto spin-cast OTMS SAMs on Si/SiO2 substrates.

For semiconductor manufacturing, OTMS provides the precise dielectric surface energy tuning required to maximize device efficiency and switching speeds.

Acid-Sensitive Substrate Functionalization

OTMS is a highly effective precursor for applying hydrophobic coatings to acid-sensitive metal oxides and delicate microfluidic components, where the HCl byproduct of trichlorosilanes would cause irreversible etching or device failure [1].

High-Mobility Organic Field-Effect Transistors (OFETs)

Utilized as a dielectric modification layer, OTMS promotes the highly ordered, two-dimensional growth of vapor-deposited organic semiconductors (such as pentacene), maximizing charge carrier mobility and minimizing interfacial trapping .

Superhydrophobic and Anti-Fouling Coatings

When combined with micro- or nano-textured substrates (e.g., silica nanoparticles or diatomaceous earth), the dense C18 packing of OTMS enables the fabrication of superhydrophobic surfaces (contact angles >150°) for self-cleaning, anti-corrosion, and moisture-barrier applications [2].

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 29 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 72 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3069-42-9

Wikipedia

Octadecyltrimethoxysilane

General Manufacturing Information

Silane, trimethoxyoctadecyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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